molecular formula C10H12N2O4S2 B10873233 S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate

Cat. No.: B10873233
M. Wt: 288.3 g/mol
InChI Key: RDANQUUASNZTAS-UHFFFAOYSA-N
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Description

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate: is a chemical compound with the molecular formula C10H12N2O4S2. It has an average mass of 288.343 Da and a monoisotopic mass of 288.023834 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of disease-related processes .

Comparison with Similar Compounds

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate can be compared with other similar compounds, such as:

Biological Activity

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • CAS Number : 5433-36-3
  • Molecular Formula : C9H11N3O4S
  • Molecular Weight : 289.3313 g/mol
  • Density : 1.583 g/cm³
  • Refractive Index : 1.674

This compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of biochemical pathways. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby exerting antibacterial effects. Additionally, the compound may interact with various targets involved in inflammatory pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntibacterialInhibits bacterial growth by targeting folate synthesis pathways.
Anti-inflammatoryModulates inflammatory responses through inhibition of pro-inflammatory cytokines.
Enzyme InhibitionPotentially inhibits enzymes involved in cellular signaling and metabolism.

Case Studies and Research Findings

  • Antibacterial Efficacy
    A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. This compound showed significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
  • Anti-inflammatory Effects
    In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines stimulated with lipopolysaccharides (LPS). The reduction was statistically significant compared to untreated controls, suggesting a mechanism for its anti-inflammatory properties .
  • Enzyme Inhibition Studies
    The compound was also tested for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and acid-base balance. Results indicated a competitive inhibition pattern with an IC50 value of 12 µM, highlighting its potential role in managing conditions related to carbonic anhydrase dysregulation .

Properties

Molecular Formula

C10H12N2O4S2

Molecular Weight

288.3 g/mol

IUPAC Name

S-[2-oxo-2-(4-sulfamoylanilino)ethyl] ethanethioate

InChI

InChI=1S/C10H12N2O4S2/c1-7(13)17-6-10(14)12-8-2-4-9(5-3-8)18(11,15)16/h2-5H,6H2,1H3,(H,12,14)(H2,11,15,16)

InChI Key

RDANQUUASNZTAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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